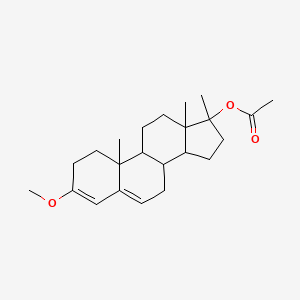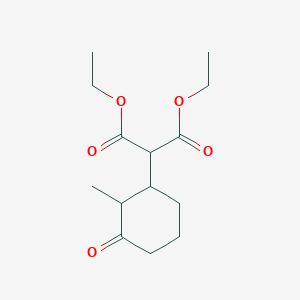
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is an organic compound with the molecular formula C14H22O5. It is a derivative of malonic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its cyclohexyl ring substituted with a methyl and oxo group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methyl-3-oxocyclohexyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The enolate ion formed from this compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or acyl chlorides are typically used in substitution reactions, with bases like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of diethyl(2-methyl-3-oxocyclohexyl)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic addition and substitution reactions, making the compound a valuable tool in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate but with different solubility and reactivity properties.
Ethyl acetoacetate: A β-keto ester used in the synthesis of heterocyclic compounds and pharmaceuticals.
Uniqueness
Diethyl(2-methyl-3-oxocyclohexyl)propanedioate is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to simpler malonate esters. This makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements.
Propriétés
Numéro CAS |
6272-53-3 |
|---|---|
Formule moléculaire |
C14H22O5 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
diethyl 2-(2-methyl-3-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C14H22O5/c1-4-18-13(16)12(14(17)19-5-2)10-7-6-8-11(15)9(10)3/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
XTLSHVGRFIMJCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCCC(=O)C1C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
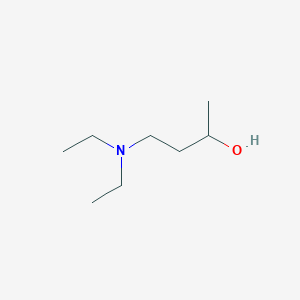
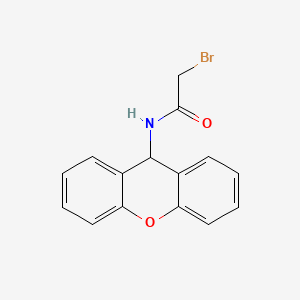
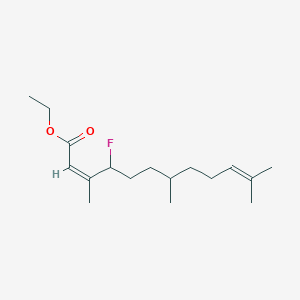

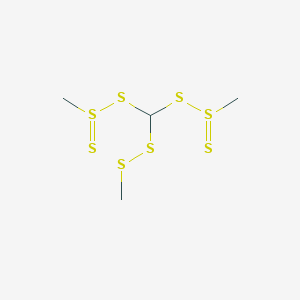
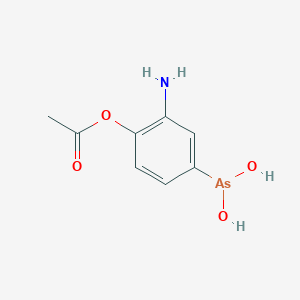
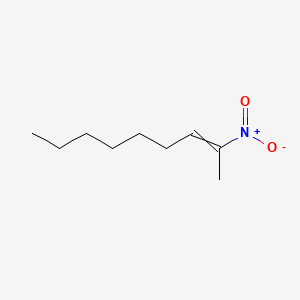
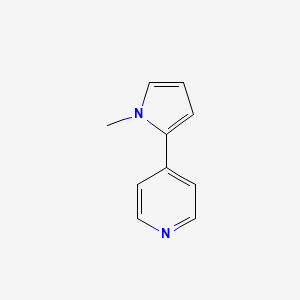

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
